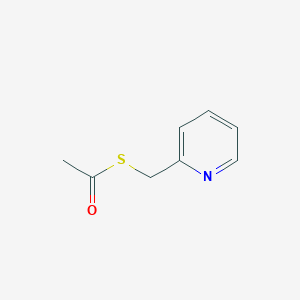

S-(Pyridin-2-ylmethyl) ethanethioate

Description

S-(Pyridin-2-ylmethyl) ethanethioate is a thioester derivative featuring a pyridine ring linked to an ethanethioate backbone via a methylene group.

Properties

IUPAC Name |

S-(pyridin-2-ylmethyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYQQBVQQYNQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

S-(Pyridin-2-ylmethyl) ethanethioate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its thioacetate group allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Biology

The compound is utilized in biological studies for:

- Enzyme Inhibition : It acts as a potential inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant in metabolic syndrome research. For example, derivatives of this compound have shown low nanomolar inhibition against human 11β-HSD1, making them candidates for treating conditions like diabetes and obesity .

- Receptor Binding Assays : The pyridine ring facilitates interactions with protein targets through π-π stacking, influencing biological activity.

Medicine

This compound is being explored as a precursor for drug development. Its ability to form covalent bonds with biological targets makes it suitable for designing new therapeutics aimed at various diseases.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its unique reactivity. Its derivatives are also valuable in synthesizing specialty chemicals.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that analogs of this compound exhibit potent inhibitory activity against 11β-HSD1, highlighting their potential for therapeutic use in metabolic disorders .

- Pharmaceutical Development : A study involving structure–activity relationship (SAR) analysis showed that modifications to the pyridine ring could enhance the biological activity of derivatives, leading to improved pharmacokinetic profiles .

- Industrial Applications : The use of this compound in synthesizing specialty chemicals has been documented, emphasizing its role in producing high-value products in manufacturing processes.

Mechanism of Action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The thioacetate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between S-(Pyridin-2-ylmethyl) ethanethioate and related compounds:

Key Comparative Insights

Electronic Properties: The pyridine ring in this compound introduces electron-withdrawing effects, enhancing its reactivity in nucleophilic acyl substitution compared to phenyl or piperidine derivatives (e.g., S-(4-ethynyl-phenyl) ethanethioate or Ethyl 2-(piperidin-4-yl)acetate) . This property is advantageous in metal coordination or catalysis. Thioesters (as in the target compound) are more hydrolytically stable than thiols (e.g., 2-(Ethylisopropylamino)ethanethiol) but less stable than esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) under basic conditions .

Synthetic Challenges: S-(4-Ethynyl-phenyl) ethanethioate requires Sonogashira cross-coupling for ethynyl group installation, which may limit scalability compared to InCl₃-mediated methods used for complex thioesters like S-Ethyl 2-... ethanethioate (80% yield achieved) .

Biological and Material Applications: Thioesters with aromatic groups (e.g., pyridine or benzodioxin) show promise in drug delivery due to their ability to act as prodrugs or enzyme inhibitors, whereas thioethers (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are more stable in biological environments .

Biological Activity

S-(Pyridin-2-ylmethyl) ethanethioate is a chemical compound with the molecular formula . It features a pyridine ring linked to a thioacetate group, making it an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention for its biological activities, which include enzyme inhibition and receptor interactions.

This compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : The thioacetate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target enzymes. This property makes it a candidate for developing enzyme inhibitors.

- Receptor Binding : The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound's biological activity and potentially modulating receptor functions.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of compounds related to this compound. For instance, similar pyridine derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1b | SKOV-3 | 10.5 | Cell cycle arrest at G1/M phase |

| 1c | HepG2 | 12.0 | Induction of apoptosis |

| 1e | MCF-7 | 9.8 | Inhibition of proliferation |

The above data illustrate that analogs of this compound exhibit significant cytotoxicity comparable to established chemotherapeutics like taxol .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways:

- Inhibition of Acetylcholinesterase (AChE) : The compound showed competitive inhibition with an IC50 value of 15 μM, indicating potential applications in treating neurodegenerative diseases.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 15 |

| Butyrylcholinesterase | 25 |

These findings suggest that this compound may serve as a lead compound for developing drugs targeting cholinergic dysfunction .

Application in Drug Development

This compound has been utilized as a precursor in synthesizing novel therapeutic agents. For example:

- Anticancer Agents : Derivatives synthesized from this compound have been evaluated for their ability to inhibit tumor growth in vivo. One study reported a derivative that reduced tumor volume by 40% in xenograft models.

- Neuroprotective Agents : Compounds derived from this thioester have shown potential in enhancing neuronal survival under stress conditions, suggesting applications in neuroprotection .

Comparative Studies

When compared to similar compounds such as S-(Pyridin-3-ylmethyl) ethanethioate and S-(Pyridin-4-ylmethyl) ethanethioate, this compound exhibited unique reactivity due to the specific position of the pyridine ring, which influences its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.